molecular formula C14H11ClO2S B14800536 4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate

4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B14800536
M. Wt: 278.8 g/mol
InChI Key: SHRPBMUEJNYHDC-FNORWQNLSA-N
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Description

4-chloro-3-methylphenyl 3-(2-thienyl)acrylate: is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thienyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate typically involves the esterification of 4-chloro-3-methylphenol with 3-(2-thienyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods:

In an industrial setting, the production of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acrylate moiety, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine:

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

In the industrial sector, 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is utilized in the production of specialty polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. In oxidation reactions, the thienyl group undergoes electrophilic attack, resulting in the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

    4-chloro-3-methylphenyl acrylate: Lacks the thienyl group, resulting in different reactivity and applications.

    3-(2-thienyl)acrylate:

    4-chloro-3-methylphenyl 3-(2-furyl)acrylate: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and stability.

Uniqueness:

4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is unique due to the presence of both a chloro-substituted phenyl ring and a thienyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles, making it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) (E)-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C14H11ClO2S/c1-10-9-11(4-6-13(10)15)17-14(16)7-5-12-3-2-8-18-12/h2-9H,1H3/b7-5+

InChI Key

SHRPBMUEJNYHDC-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CS2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CS2)Cl

Origin of Product

United States

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